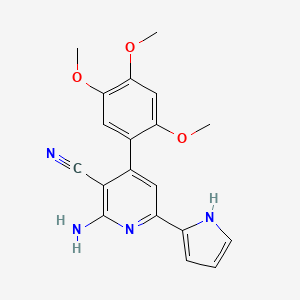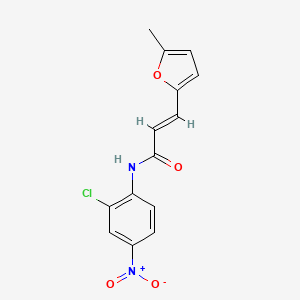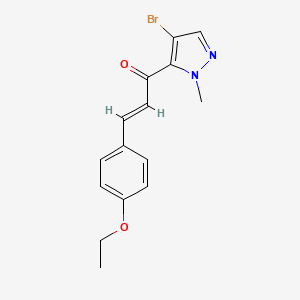![molecular formula C18H29N3O2 B5348458 N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5348458.png)
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as LMTX, is a small molecule drug that has been studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease. LMTX is a tau aggregation inhibitor, meaning that it inhibits the formation of tau protein aggregates, which are a hallmark of several neurodegenerative diseases.
Mechanism of Action
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea inhibits the formation of tau protein aggregates by binding to tau protein and stabilizing it in a non-aggregated state. Tau protein aggregates are thought to contribute to the development and progression of neurodegenerative diseases, including Alzheimer's disease. By inhibiting the formation of tau protein aggregates, this compound may slow or prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been associated with improvements in cognitive function, but the results have been mixed. This compound has also been shown to have an acceptable safety profile in clinical trials.
Advantages and Limitations for Lab Experiments
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical settings. However, this compound has some limitations for lab experiments. It has shown variable efficacy in clinical trials, and its mechanism of action may not be applicable to all neurodegenerative diseases.
Future Directions
There are several future directions for N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea research. One direction is to investigate its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and frontotemporal dementia. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further clinical trials are needed to determine the optimal dosing regimen and patient population for this compound.
Synthesis Methods
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 3-(bromomethyl)-1-isopropylpiperidine with 2-methoxy-5-methylphenyl isocyanate to form this compound. The product is then purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Scientific Research Applications
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has been studied extensively for its potential therapeutic effects in Alzheimer's disease and other neurodegenerative diseases. In preclinical studies, this compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been tested as a monotherapy and in combination with other drugs in patients with Alzheimer's disease. Although some trials have shown promising results, others have failed to demonstrate significant clinical benefits.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)21-9-5-6-15(12-21)11-19-18(22)20-16-10-14(3)7-8-17(16)23-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBJFKIKBAICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2CCCN(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)
![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)


![5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)
![3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5348444.png)
![2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5348451.png)
![3-(3-hydroxy-4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5348455.png)
![2-(3-methyl-1-piperidinyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B5348466.png)